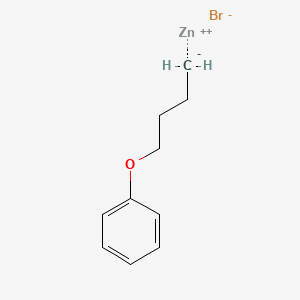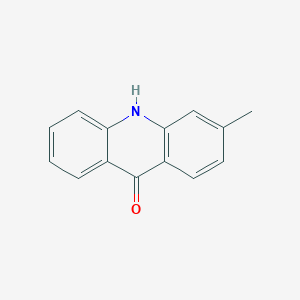
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is an organic compound that features both trifluoromethyl and iodinated benzyl groups. These functional groups are known for their unique chemical properties, making the compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine typically involves the introduction of the trifluoromethyl group and the iodinated benzyl group into the methanamine structure. Common synthetic routes include:
Electrophilic Iodination: Using elemental iodine or iodides to introduce the iodine atom into the benzyl group.
Trifluoromethylation: Incorporating the trifluoromethyl group through reactions with trifluoromethylating agents.
Industrial Production Methods
Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as catalytic hydrogenolysis and vapor-phase reactions are employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of secondary amines.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzyl alcohols, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodinated benzyl group can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-trifluoro-N-(2-iodobenzyl)methanamine: Similar structure but lacks the methyl group on the nitrogen atom.
1,1,1-trifluoro-N-(2-bromobenzyl)-N-methylmethanamine: Similar structure with a bromine atom instead of iodine.
Uniqueness
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and iodinated benzyl groups, which impart distinct chemical properties.
Propiedades
Fórmula molecular |
C9H9F3IN |
|---|---|
Peso molecular |
315.07 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(2-iodophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-4-2-3-5-8(7)13/h2-5H,6H2,1H3 |
Clave InChI |
IVDKHWGWFSGPGV-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
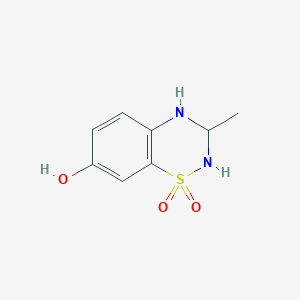
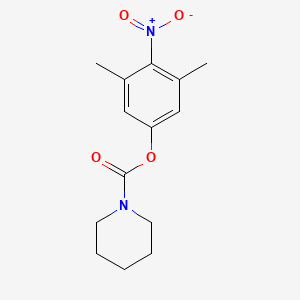

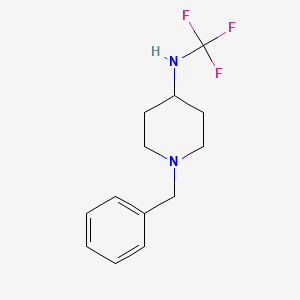
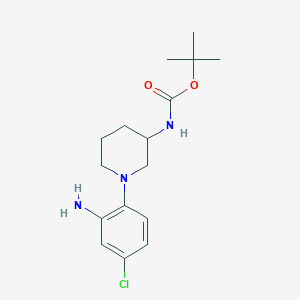
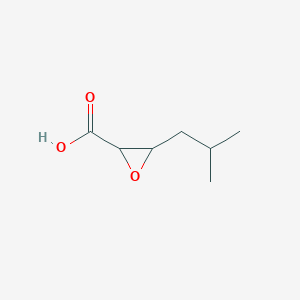
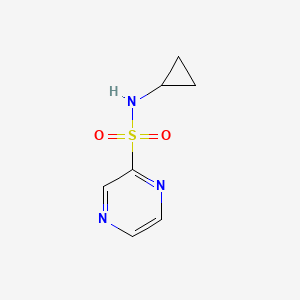
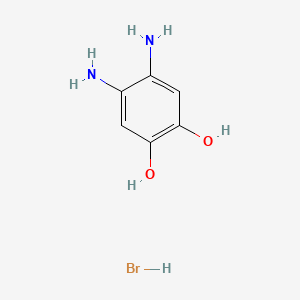
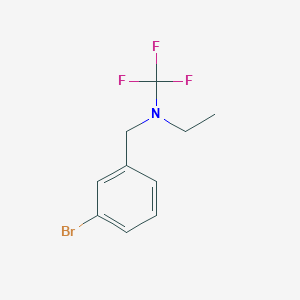

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
